Cas no 1803869-67-1 (3-Chloro-2-(2-chloropropanoyl)mandelic acid)

3-Chloro-2-(2-chloropropanoyl)mandelic acid structure
1803869-67-1 structure
Product name:3-Chloro-2-(2-chloropropanoyl)mandelic acid
CAS No:1803869-67-1
MF:C11H10Cl2O4
MW:277.100701808929
CID:4941790

3-Chloro-2-(2-chloropropanoyl)mandelic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Chloro-2-(2-chloropropanoyl)mandelic acid
    • Inchi: 1S/C11H10Cl2O4/c1-5(12)9(14)8-6(10(15)11(16)17)3-2-4-7(8)13/h2-5,10,15H,1H3,(H,16,17)
    • InChI Key: QMGRDABMGGIKPU-UHFFFAOYSA-N
    • SMILES: ClC(C)C(C1C(=CC=CC=1C(C(=O)O)O)Cl)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 308
  • Topological Polar Surface Area: 74.6
  • XLogP3: 2.2

3-Chloro-2-(2-chloropropanoyl)mandelic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015024937-500mg
3-Chloro-2-(2-chloropropanoyl)mandelic acid
1803869-67-1 97%
500mg
790.55 USD 2021-06-18
Alichem
A015024937-1g
3-Chloro-2-(2-chloropropanoyl)mandelic acid
1803869-67-1 97%
1g
1,519.80 USD 2021-06-18
Alichem
A015024937-250mg
3-Chloro-2-(2-chloropropanoyl)mandelic acid
1803869-67-1 97%
250mg
494.40 USD 2021-06-18

Additional information on 3-Chloro-2-(2-chloropropanoyl)mandelic acid

Introduction to 3-Chloro-2-(2-chloropropanoyl)mandelic Acid (CAS No. 1803869-67-1)

3-Chloro-2-(2-chloropropanoyl)mandelic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1803869-67-1, has garnered considerable attention due to its potential applications in drug development and synthetic chemistry. The presence of multiple chlorine atoms and the mandelic acid moiety makes it a versatile intermediate for various chemical transformations.

The molecular structure of 3-Chloro-2-(2-chloropropanoyl)mandelic acid consists of a benzene ring substituted with a hydroxyl group and a carboxylic acid group at positions 3 and 2, respectively, along with two chlorine atoms at positions 3 and 2 of the propanoyl side chain. This configuration imparts distinct reactivity, making it a valuable building block in organic synthesis. The compound's ability to participate in nucleophilic substitution reactions, particularly with nucleophiles such as amines and alcohols, underscores its utility in constructing more complex molecules.

In recent years, research on 3-Chloro-2-(2-chloropropanoyl)mandelic acid has focused on its role in the synthesis of bioactive molecules. One notable area of investigation is its application in the development of novel antibiotics. The chlorine atoms in the molecule can be selectively modified to introduce diverse functional groups, enabling the creation of derivatives with enhanced antimicrobial properties. Studies have shown that compounds derived from this scaffold exhibit promising activity against resistant bacterial strains, making them attractive candidates for further development.

The compound's significance extends beyond antibiotic development. It has also been explored as a precursor in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). The mandelic acid moiety provides a framework that can be modified to develop molecules with improved pharmacokinetic profiles. Recent advancements in computational chemistry have facilitated the design of derivatives with optimized binding affinities to target enzymes involved in inflammation pathways. This approach has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

Another emerging application of 3-Chloro-2-(2-chloropropanoyl)mandelic acid is in the field of materials science. Its unique structural features make it a suitable candidate for polymer modification, enhancing the properties of existing materials. Researchers have demonstrated its use in creating biodegradable polymers with improved mechanical strength and thermal stability. These modifications are particularly relevant for medical applications, where biodegradable materials are essential for drug delivery systems.

The synthesis of 3-Chloro-2-(2-chloropropanoyl)mandelic acid involves multi-step organic reactions, typically starting from commercially available precursors such as mandelic acid and chlorinated acylating agents. The process requires careful optimization to ensure high yield and purity. Advances in catalytic methods have significantly improved the efficiency of these synthetic routes, reducing both reaction times and waste generation. These improvements align with the growing emphasis on sustainable chemistry practices.

In conclusion, 3-Chloro-2-(2-chloropropanoyl)mandelic acid (CAS No. 1803869-67-1) is a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structural features and reactivity make it an invaluable intermediate for developing novel bioactive molecules and advanced materials. As research continues to uncover new possibilities, this compound is poised to play an increasingly important role in addressing global challenges in medicine and technology.

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